Cas no 284-18-4 (9-Azabicyclo[4.2.1]nonane(7CI,8CI,9CI))
284-18-4 structure
Product Name:9-Azabicyclo[4.2.1]nonane(7CI,8CI,9CI)
Numero CAS:284-18-4
MF:C8H15N
MW:125.211402177811
CID:276290
PubChem ID:136118
Update Time:2025-04-19
9-Azabicyclo[4.2.1]nonane(7CI,8CI,9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9-Azabicyclo[4.2.1]nonane(7CI,8CI,9CI)
- 9-azabicyclo[4.2.1]nonane
- 9-Azabicyclo(4.2.1)nonane
- AKOS006355456
- SCHEMBL1829675
- 284-18-4
- DTXSID40951067
-
- Inchi: 1S/C8H15N/c1-2-4-8-6-5-7(3-1)9-8/h7-9H,1-6H2
- Chiave InChI: DSHVZHFQUXGOPC-UHFFFAOYSA-N
- Sorrisi: N1C2CCCCC1CC2
Proprietà calcolate
- Massa esatta: 125.12055
- Massa monoisotopica: 125.120449483g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 88.7
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 12Ų
Proprietà sperimentali
- PSA: 12.03
9-Azabicyclo[4.2.1]nonane(7CI,8CI,9CI) Letteratura correlata
-
1. Regioselective synthesis of bridged azabicyclic compounds using radical translocations/cyclisations of methyl 2-alkynyl-1-(o-iodobenzoyl)pyrrolidine-2-carboxylates: a formal total synthesis of (±)-epibatidineMasazumi Ikeda,Yasuhiro Kugo,Yukari Kondo,Taro Yamazaki,Tatsunori Sato J. Chem. Soc. Perkin Trans. 1 1997 3339
-
2. Synthesis and nicotinic acetylcholine-binding properties of epibatidine homologues: homoepibatidine and dihomoepibatidineJohn R. Malpass,David A. Hemmings,Anna L. Wallis,Stephen R. Fletcher,Shailendra Patel homologues: homoepibatidine and dihomoepibatidine. John R. Malpass David A. Hemmings Anna L. Wallis Stephen R. Fletcher Shailendra Patel J. Chem. Soc. Perkin Trans. 1 2001 1044
-
3. Transannular cyclisation of cyclo-olefinic N-chloro-amines. Synthesis of azabicyclic compoundsJ. W. Bastable,J. D. Hobson,W. D. Riddell J. Chem. Soc. Perkin Trans. 1 1972 2205
-
4. A short and efficient route to (±)-anatoxin-aPhilip J. Parsons,Nicholas P. Camp,J. Mark Underwood,Darren M. Harvey J. Chem. Soc. Chem. Commun. 1995 1461
-
5. Synthetic and stereochemical studies directed towards anatoxin-aNicholas J. S. Huby,Richard G. Kinsman,David Lathbury,Peter G. Vernon,Timothy Gallagher J. Chem. Soc. Perkin Trans. 1 1991 145
284-18-4 (9-Azabicyclo[4.2.1]nonane(7CI,8CI,9CI)) Prodotti correlati
- 765-38-8(2-Methylpyrrolidine)
- 41720-98-3((2R)-2-methylpyrrolidine)
- 59335-84-1((2S)-2-methylpyrrolidine)
- 279-40-3(7-Azabicyclo[2.2.1]heptane)
- 280-05-7(8-Azabicyclo[3.2.1]octane)
- 124602-03-5(2-(2-methylpropyl)pyrrolidine)
- 1003-28-7(2-ethylpyrrolidine)
- 3378-71-0(2,5-dimethylpyrrolidine)
- 13748-14-6(2-Propylazepane)
- 1121-44-4(2-Propylpyrrolidine)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso